molecular formula C7H8BrNO2 B13606085 5-Amino-4-bromo-2-methoxyphenol

5-Amino-4-bromo-2-methoxyphenol

Cat. No.: B13606085
M. Wt: 218.05 g/mol
InChI Key: DEDIRVGKGJMROH-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-methoxyphenol: is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-methoxyphenol typically involves multiple steps:

    Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.

    Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

    Deacetylation: Finally, the acetyl group is removed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include dehalogenated or reduced derivatives.

    Substitution: Products depend on the substituent introduced, such as methoxy or amino derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of heterocyclic compounds and natural product analogs.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry:

  • Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxyphenol involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate specific enzymes, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Uniqueness: 5-Amino-4-bromo-2-methoxyphenol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

5-amino-4-bromo-2-methoxyphenol

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,9H2,1H3

InChI Key

DEDIRVGKGJMROH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)N)O

Origin of Product

United States

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